molecular formula C18H15NO6S2 B2866708 methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate CAS No. 1797547-23-9

methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2866708
CAS No.: 1797547-23-9
M. Wt: 405.44
InChI Key: ACMFNWFJPQRZBP-UHFFFAOYSA-N
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Description

Methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate is a sulfamoyl-containing benzoate ester derivative featuring a thiophene ring substituted with a furan-2-carbonyl group. Key structural components include:

  • Methyl benzoate core: Provides ester functionality, influencing solubility and metabolic stability.
  • Thiophene-furan hybrid substituent: The thiophene ring (a sulfur-containing heterocycle) is linked via a methyl group to a furan-2-carbonyl moiety, introducing π-conjugation and electronic diversity.

Properties

IUPAC Name

methyl 4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S2/c1-24-18(21)12-4-7-14(8-5-12)27(22,23)19-11-13-6-9-16(26-13)17(20)15-3-2-10-25-15/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMFNWFJPQRZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Furan moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Thiophene ring : Enhances the electronic properties, facilitating interactions with enzymes or receptors.
  • Sulfamoyl group : Known for its role in biological activity, particularly as a marker for carbonic anhydrase (CA) inhibitors.

The molecular formula is C18H16N2O6S2C_{18}H_{16}N_{2}O_{6}S_{2}, with a molecular weight of 420.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:

  • Enzyme inhibition : Particularly targeting carbonic anhydrase IX (CAIX), which is overexpressed in various solid tumors. This inhibition can disrupt tumor microenvironment acidification, potentially limiting tumor growth and metastasis .
  • Anticancer properties : Related compounds have demonstrated significant anticancer activity against various cell lines, indicating that this compound may also possess similar properties .

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit promising anticancer activities. For instance, studies have shown that derivatives with similar functional groups can significantly inhibit the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these compounds suggest potent activity, often outperforming standard chemotherapeutic agents like doxorubicin .

In Vitro Studies

In vitro assays have been employed to evaluate the cytotoxic effects of this compound on cancer cell lines. The MTT assay protocol is commonly used to assess cell viability, revealing that certain analogues demonstrate significant morphological changes in treated cells, further supporting their potential as effective anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (nM)Reference
AnticancerA549 (Lung Cancer)10 - 50
HeLa (Cervical Cancer)20 - 60
Enzyme InhibitionCAIXKd = 0.12

Case Studies

  • Case Study on Anticancer Effects :
    A recent study evaluated a series of sulfamoyl benzoate derivatives, including this compound). The results indicated that these compounds exhibited high affinity for CAIX and showed significant cytotoxicity against lung and cervical cancer cell lines, suggesting their potential for further development as therapeutic agents .
  • Mechanistic Insights :
    Molecular docking studies have been conducted to elucidate the binding interactions between this compound and CAIX. These studies demonstrated favorable binding conformations, supporting the hypothesis that this compound could serve as a selective inhibitor of CAIX, thereby influencing tumor progression .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfamoyl-Containing Compounds

Compound Name Core Structure Key Substituents Heterocycle Type Reference
Target Compound Methyl benzoate Thiophenmethyl-furan-2-carbonyl Thiophene + Furan -
Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate (1i) Methyl benzoate 4-Methoxybenzyl None
LMM11 Benzamide Cyclohexyl(ethyl)sulfamoyl + 5-(furan-2-yl)-1,3,4-oxadiazole Oxadiazole + Furan
2-Thiophenefentanyl Fentanyl analog Thiophene (replacing furan oxygen with sulfur) Thiophene
Compound 51 () Benzamide Benzylthio + triazin-3-yl + 3-fluorophenyl Triazine

Key Observations :

  • The target compound uniquely combines a thiophene-furan hybrid with a sulfamoyl benzoate , distinguishing it from analogs like 1i (methoxybenzyl substituent) and LMM11 (oxadiazole-furan core).
  • 2-Thiophenefentanyl () highlights the impact of sulfur substitution in heterocycles, which may enhance lipophilicity compared to oxygen-containing furans .

Key Observations :

  • The target compound’s sulfamoyl linker and heterocyclic substituents would likely exhibit IR bands similar to those in (e.g., C=S at ~1247–1255 cm⁻¹, NH stretches at ~3150–3400 cm⁻¹) .
  • Compound 1i () demonstrates the utility of NMR and HRMS for structural validation of sulfamoyl benzoates, a methodology applicable to the target compound .

Key Observations :

  • LMM11 ’s antifungal activity suggests that sulfamoyl-linked heterocycles (e.g., oxadiazole-furan) are pharmacologically relevant, a trait that could extend to the target compound .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing/Donating Groups : The furan-2-carbonyl group (electron-withdrawing) in the target compound may reduce electron density at the thiophene ring, affecting reactivity. In contrast, compound 1i ’s 4-methoxybenzyl group (electron-donating) increases solubility .
  • Heterocycle Impact : Replacing furan oxygen with sulfur (as in 2-Thiophenefentanyl ) enhances lipophilicity and may improve blood-brain barrier penetration .

Preparation Methods

Sulfamoylation of Methyl 4-Hydroxybenzoate

A validated method involves nucleophilic substitution using sodium amidosulfinate (NaSO₂NH₂) under catalytic conditions. Source details a related synthesis for methyl 2-methoxy-5-sulfamoylbenzoate, adaptable to the para-substituted analogue:

Procedure :

  • React methyl 4-chlorobenzoate (1.0 equiv) with sodium amidosulfinate (1.1–1.2 equiv) in tetrahydrofuran (THF) at 45–60°C for 10–14 hours.
  • Use cuprous bromide (CuBr, 5 mol%) to accelerate the substitution.
  • Post-reaction, decolorize with activated carbon, filter, and concentrate under reduced pressure.

Yield : 94–96% (extrapolated from analogous reactions).

Synthesis of (5-(Furan-2-Carbonyl)Thiophen-2-yl)Methyl Amine

Preparation of Furan-2-Carbonyl Chloride

Furan-2-carbonyl chloride, a critical intermediate, can be synthesized via aerobic oxidation of 2-acetylfuran, mirroring methods for thiophene-2-carbonyl chloride:

Procedure :

  • Oxidize 2-acetylfuran using a Co/Mn/Br catalyst system in acetic acid under 50–60°C with O₂ bubbling.
  • Isolate furan-2-carboxylic acid, then treat with thionyl chloride (SOCl₂) to form furan-2-carbonyl chloride.

Yield : ~85% (based on thiophene analogue data).

Thiophene Functionalization

Introduce the furan-2-carbonyl group to thiophene via Friedel-Crafts acylation:

Procedure :

  • React thiophene with furan-2-carbonyl chloride in dichloromethane (DCM) using AlCl₃ as a Lewis catalyst.
  • Isolate 5-(furan-2-carbonyl)thiophene-2-carbaldehyde through column chromatography.

Yield : 70–75%.

Reductive Amination

Convert the aldehyde to a methylamine group:

Procedure :

  • Reduce 5-(furan-2-carbonyl)thiophene-2-carbaldehyde using NaBH₄ in methanol to obtain the alcohol.
  • Substitute the hydroxyl group with phthalimide via Mitsunobu reaction, followed by hydrazine deprotection to yield the primary amine.

Yield : 80–85% (estimated from analogous reductions).

Coupling of Intermediates

Sulfamoyl Chloride Formation

Convert methyl 4-sulfamoylbenzoate to its sulfamoyl chloride derivative:

Procedure :

  • Treat methyl 4-sulfamoylbenzoate with PCl₅ in DCM at 0°C for 2 hours.
  • Quench excess PCl₅ with ice water and extract the sulfamoyl chloride.

Yield : ~90%.

Amine-Sulfamoyl Chloride Coupling

React the sulfamoyl chloride with (5-(furan-2-carbonyl)thiophen-2-yl)methyl amine:

Procedure :

  • Mix equimolar amounts of sulfamoyl chloride and amine in THF with triethylamine (TEA) as a base.
  • Stir at room temperature for 12 hours, followed by aqueous workup and recrystallization.

Yield : 88–92%.

Optimization and Challenges

Catalytic Systems

  • CuBr in THF : Enhances sulfamoylation kinetics, reducing reaction time.
  • Co/Mn/Br in oxidation : Critical for efficient conversion of acetylfuran to carboxylic acid.

Purification Strategies

  • Activated carbon decolorization : Removes colored byproducts without compromising yield.
  • Column chromatography : Essential for isolating thiophene-furan intermediates.

Byproduct Management

  • Sodium chloride : Generated during sulfamoylation; removed via filtration.
  • Phthalimide derivatives : Byproducts of amine synthesis; eliminated through hydrazinolysis.

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